molecular formula C22H22N6O4 B2524595 4-(1,3-dioxoisoindolin-2-yl)-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)butanamide CAS No. 921165-27-7

4-(1,3-dioxoisoindolin-2-yl)-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)butanamide

Cat. No.: B2524595
CAS No.: 921165-27-7
M. Wt: 434.456
InChI Key: CHKSSALGJMSVPH-UHFFFAOYSA-N
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Description

4-(1,3-Dioxoisoindolin-2-yl)-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)butanamide is a sophisticated synthetic compound designed for advanced research applications, particularly in medicinal chemistry and drug discovery. This molecule integrates two pharmaceutically significant moieties: a 1,3-dioxoisoindoline group and a 1,5-disubstituted tetrazole ring, linked through a butanamide spacer. The 1,3-dioxoisoindoline (phthalimide) core is a recognized pharmacophore associated with a range of biological activities. Scientific literature indicates that cyclic imides, including those based on the phthalimide structure, have demonstrated potential anti-tumor, anti-inflammatory, and anti-diabetic activities in research settings . The tetrazole ring, a nitrogen-rich heterocycle, is a well-known bioisostere for carboxylic acids and other functional groups, often employed to improve metabolic stability, bioavailability, and binding affinity in drug candidates . Tetrazole derivatives have been extensively studied and reported to possess diverse pharmacological properties, including antibacterial, antifungal, anticancer, and anticonvulsant activities . The specific substitution pattern with a 4-ethoxyphenyl group on the tetrazole nitrogen is a key structural feature that can be modified to fine-tune the compound's electronic properties, lipophilicity, and overall interaction with biological targets. The primary research value of this compound lies in its use as a chemical building block or a lead scaffold for the development of novel therapeutic agents. Researchers can utilize it to explore structure-activity relationships (SAR), to develop inhibitors for specific enzymes, or to create molecular probes for studying biological pathways. While the exact mechanism of action for this specific compound is a subject for research, it is hypothesized to involve interactions with enzyme active sites or cellular receptors through its distinct functional groups, potentially modulating key biochemical pathways relevant to disease states. This product is provided for non-human research use only and is not intended for diagnostic, therapeutic, or veterinary applications.

Properties

IUPAC Name

4-(1,3-dioxoisoindol-2-yl)-N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O4/c1-2-32-16-11-9-15(10-12-16)28-19(24-25-26-28)14-23-20(29)8-5-13-27-21(30)17-6-3-4-7-18(17)22(27)31/h3-4,6-7,9-12H,2,5,8,13-14H2,1H3,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHKSSALGJMSVPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)CCCN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(1,3-dioxoisoindolin-2-yl)-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)butanamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological activity, particularly in the context of medicinal chemistry.

Structural Overview

The compound features an isoindoline core, a dioxo functionality, a tetrazole moiety, and a butanamide group. These structural elements contribute to its diverse chemical reactivity and potential pharmacological applications.

Molecular Formula and Weight

  • Molecular Formula : C21H20N6O4
  • Molecular Weight : 420.429 g/mol

Structural Features

FeatureDescription
Isoindoline CoreProvides a scaffold for biological activity
Dioxo FunctionalityMay participate in nucleophilic addition
Tetrazole MoietyEngages in cycloaddition reactions
Butanamide GroupFacilitates various pharmacological interactions

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and interact with various biological targets. Notably, compounds with similar structures have shown promise as anti-Alzheimer agents through acetylcholinesterase inhibition .

Antimicrobial Activity

Recent studies have demonstrated significant antimicrobial properties associated with derivatives of the isoindoline structure. For instance, compounds synthesized from related dioxoisoindolines exhibited notable antibacterial and antifungal activity against various strains, including Staphylococcus aureus and Candida albicans .

Case Studies and Research Findings

  • Acetylcholinesterase Inhibition : A study evaluated the acetylcholinesterase inhibitory potential of various derivatives of 4-(1,3-dioxoisoindolin-2-yl) compounds. The findings indicated that certain derivatives had promising IC50 values, suggesting their potential as anti-Alzheimer agents .
  • Antibacterial Screening : A series of dioxolane derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. The results showed strong antibacterial activity against S. aureus and E. faecalis, with minimum inhibitory concentration (MIC) values ranging from 625 to 1250 µg/mL .
  • Antifungal Activity : In another investigation, several synthesized derivatives demonstrated antifungal efficacy against C. albicans, with some achieving complete inhibition at specific concentrations .

Comparative Biological Activity Table

Compound NameActivity TypeMIC (µg/mL)
4-(1,3-Dioxoisoindolin-2-yl)-N-(4-nitrophenyl)benzamideAntibacterial625 - 1250
4-(1,3-Dioxoisoindolin-2-yl)-N-(2-fluorophenyl)benzamideAntifungalComplete inhibition
4-(1,3-Dioxoisoindolin-2-yl)-N-(3-methoxyphenyl)benzamideAntibacterial500 - 1000

Comparison with Similar Compounds

Key Structural Features

Compound Name Molecular Formula Molecular Weight Key Substituents Functional Groups
Target Compound C₂₂H₂₁N₆O₄* 445.45 4-Ethoxyphenyltetrazole, phthalimide, butanamide Tetrazole, amide, phthalimide, ether
N-((1-(4-Ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(naphthalen-2-yloxy)acetamide C₂₂H₂₁N₅O₃ 403.40 4-Ethoxyphenyltetrazole, naphthoxy, acetamide Tetrazole, amide, ether, aryloxy
(Z)-N-((1-(4-Ethoxyphenyl)-1H-tetrazol-5-yl)methyl)but-2-enamide C₁₄H₁₇N₅O₂ 287.32 4-Ethoxyphenyltetrazole, α,β-unsaturated amide Tetrazole, amide, alkene, ether
Losartan (Reference Drug) C₂₂H₂₃ClN₆O 422.91 Biphenyltetrazole, imidazole, chloromethyl Tetrazole, imidazole, chlorine
Valsartan (Reference Drug) C₂₄H₂₉N₅O₃ 435.53 Biphenyltetrazole, valine-derived amide Tetrazole, amide, carboxylic acid

*Calculated based on structural analysis.

Functional Group Analysis

  • Tetrazole Ring : Present in all compounds, acting as a bioisostere for carboxylic acids to enhance metabolic stability and bioavailability .
  • Phthalimide vs. Aryloxy/Naphthoxy : The phthalimide group in the target compound introduces rigidity and π-stacking capability, contrasting with the flexible naphthoxy group in or the unsaturated chain in .

Physicochemical Properties

Property Target Compound Compound Compound
Molecular Weight 445.45 403.40 287.32
Predicted Solubility Low (hydrophobic phthalimide) Moderate (polar naphthoxy) Moderate (unsaturated chain)
LogP (Estimated) ~3.5 ~3.0 ~2.0

Q & A

Q. Q1. What are the recommended synthetic routes for 4-(1,3-dioxoisoindolin-2-yl)-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)butanamide, and how can purity be optimized?

A1. The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the tetrazole core via cycloaddition between 4-ethoxyphenyl nitrile and sodium azide under acidic conditions (e.g., HCl/ammonium chloride) .
  • Step 2 : Functionalization of the tetrazole with a methyl group via nucleophilic substitution using iodomethane or similar alkylating agents.
  • Step 3 : Coupling of the 1,3-dioxoisoindolin-2-yl butanamide moiety using a carbodiimide-mediated amide bond formation (e.g., EDCI/HOBt in DMF) .
  • Purity Optimization : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water mixtures) to isolate intermediates. Confirm purity via HPLC (>95% by reverse-phase C18 column) and NMR (absence of extraneous peaks) .

Q. Q2. Which spectroscopic techniques are critical for characterizing this compound, and how should data interpretation address structural ambiguity?

A2. Key techniques include:

  • NMR : 1^1H and 13^13C NMR to confirm substituent positions (e.g., ethoxyphenyl protons at δ 6.8–7.2 ppm, tetrazole methylene at δ 4.5–5.0 ppm). Use 2D NMR (COSY, HSQC) to resolve overlapping signals .
  • FT-IR : Validate amide C=O stretches (~1650–1700 cm1^{-1}) and tetrazole ring vibrations (~1450 cm1^{-1}) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]+^+ or [M+Na]+^+) and fragmentation patterns.
  • Ambiguity Resolution : Cross-validate with X-ray crystallography (if crystalline) or computational modeling (DFT-optimized structures) to resolve conflicting assignments .

Advanced Research Questions

Q. Q3. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the 1,3-dioxoisoindolin-2-yl and tetrazole moieties?

A3. Methodological steps:

  • Variants Synthesis : Prepare analogs with modified substituents (e.g., replace ethoxyphenyl with fluorophenyl or methoxyphenyl; substitute tetrazole with triazole) .
  • Biological Assays : Test against target enzymes (e.g., kinases, proteases) using fluorescence-based assays. Include positive controls (e.g., staurosporine for kinase inhibition).
  • Data Analysis : Correlate substituent electronic/hydrophobic properties (Hammett σ, LogP) with activity using multivariate regression. Highlight synergistic effects of the dioxoisoindolinyl group on binding affinity .

Q. Q4. What computational strategies are effective for predicting binding modes and reactivity of this compound?

A4.

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., ATP-binding pockets). Validate with molecular dynamics (MD) simulations (NAMD/GROMACS) to assess stability .
  • Quantum Calculations : Perform DFT (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces and identify nucleophilic/electrophilic sites. Compare HOMO-LUMO gaps to reactivity trends .
  • Machine Learning : Train models on existing SAR data to predict untested analogs’ bioactivity (e.g., Random Forest or SVM algorithms) .

Q. Q5. How should researchers address contradictory data in enzymatic inhibition assays involving this compound?

A5. Contradictions may arise from:

  • Assay Conditions : Variability in pH, ionic strength, or reducing agents (e.g., DTT) can alter enzyme conformation. Standardize buffers and validate with controls .
  • Compound Stability : Assess degradation via LC-MS after incubation in assay buffer. Use freshly prepared DMSO stocks to avoid solvent effects.
  • Statistical Design : Apply factorial experimental design (e.g., Box-Behnken) to isolate confounding variables. Use ANOVA to identify significant factors (p < 0.05) .

Q. Q6. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

A6.

  • Salt Formation : Screen with pharmaceutically acceptable acids (e.g., HCl, maleic acid) to improve aqueous solubility .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester-linked PEG chains) on the butanamide or dioxoisoindolinyl moieties .
  • Formulation : Use nanoemulsions or liposomes (lecithin/cholesterol carriers) to enhance permeability in Caco-2 cell models .

Methodological Tables

Q. Table 1. Key Synthetic Intermediates and Characterization

IntermediateKey Reaction ConditionsPurity Validation
1-(4-Ethoxyphenyl)-1H-tetrazole-5-methanolCycloaddition (NaN3_3, HCl, 80°C, 12 h)HPLC (98%), 1^1H NMR
4-(1,3-Dioxoisoindolin-2-yl)butanoic acidEDCI/HOBt coupling (rt, 24 h)FT-IR (C=O at 1680 cm1^{-1}), ESI-MS

Q. Table 2. Computational Parameters for DFT Studies

ParameterValueRelevance
Basis Set6-311+G(d,p)Electron correlation accuracy
FunctionalB3LYPHybrid exchange-correlation
Solvation ModelPCM (Water)Mimics physiological conditions

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